![molecular formula C7H10 B14482663 Bicyclo[4.1.0]hept-1(6)-ene CAS No. 66235-54-9](/img/structure/B14482663.png)
Bicyclo[4.1.0]hept-1(6)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.1.0]hept-1(6)-ene, also known as norcarane, is a bicyclic hydrocarbon with the molecular formula C₇H₁₀. This compound is characterized by its unique structure, which consists of a cyclohexene ring fused to a cyclopropane ring. The compound is of significant interest in organic chemistry due to its strained ring system and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-1(6)-ene can be synthesized through several methods. One common approach involves the photochemical reaction of bicyclo[2.2.2]oct-5-en-2-ones. This reaction typically involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis in benzene upon high-pressure mercury lamp irradiation . Another method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bicyclo[4.1.0]heptane-2,4,5-triones, while reduction can yield less strained bicyclic hydrocarbons .
Scientific Research Applications
Bicyclo[4.1.0]hept-1(6)-ene has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]hept-1(6)-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar strained ring system.
Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.
Uniqueness
Bicyclo[4.1.0]hept-1(6)-ene is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations that are not as easily achieved with other bicyclic compounds. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
66235-54-9 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-1(6)-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-5H2 |
InChI Key |
BSMJUXOCYDDVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


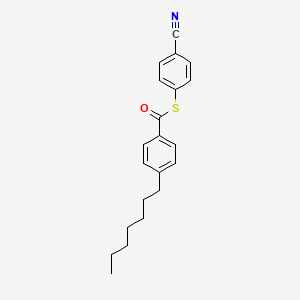

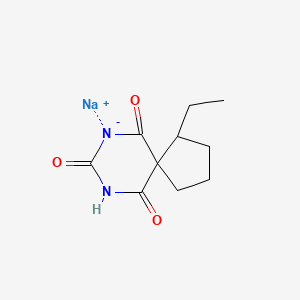
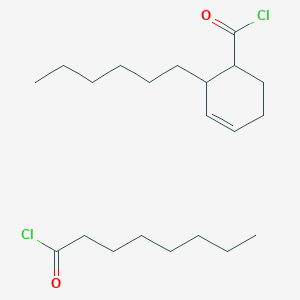

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)

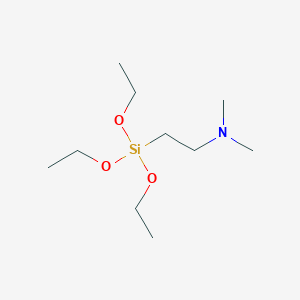

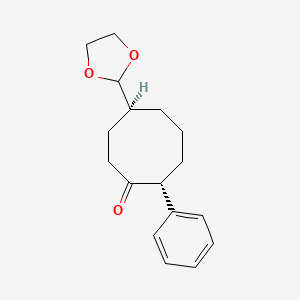
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)

